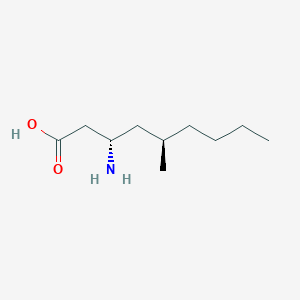![molecular formula C25H23N5O4S B12009241 N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12009241.png)
N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- It belongs to the class of hydrazides and triazoles.
- The compound’s molecular formula is C23H20N6O4S .
N’-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: , is a chemical compound with a complex structure.
準備方法
- Synthetic Routes :
- DMAT can be synthesized through a multistep process involving condensation reactions.
- One common synthetic route involves the reaction of 2,4-dihydroxybenzaldehyde with 4-methoxyphenylhydrazine to form an intermediate.
- The intermediate then undergoes cyclization with thiosemicarbazide to yield DMAT.
- Reaction Conditions :
- The reactions typically occur under reflux conditions in suitable solvents (e.g., ethanol or methanol).
- Acidic or basic catalysts may be employed.
- Industrial Production :
- DMAT is not produced industrially on a large scale due to its specialized applications.
化学反応の分析
- Reactions :
- DMAT can participate in various chemical reactions:
- Oxidation : DMAT can be oxidized to form its corresponding oxo compound.
- Reduction : Reduction of DMAT yields the corresponding hydrazine derivative.
- Substitution : DMAT can undergo nucleophilic substitution reactions.
- DMAT can participate in various chemical reactions:
- Common Reagents and Conditions :
- Oxidation: Use oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reduction: Employ reducing agents such as sodium borohydride.
- Substitution: React DMAT with suitable nucleophiles (e.g., alkyl halides).
- Major Products :
- Oxidation produces the oxo compound.
- Reduction leads to the hydrazine derivative.
科学的研究の応用
- Chemistry :
- DMAT serves as a building block for designing novel compounds due to its unique structure.
- It can be modified to create derivatives with specific properties.
- Biology and Medicine :
- DMAT exhibits antitumor activity by inhibiting enzymes involved in polyamine biosynthesis.
- It has potential as an anticancer agent.
- Industry :
- Limited industrial applications, but research continues to explore its potential.
作用機序
- Targets and Pathways :
- DMAT inhibits ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis.
- Polyamines play essential roles in cell growth and proliferation.
- By inhibiting ODC, DMAT disrupts polyamine homeostasis, affecting cancer cells.
- Further studies are needed to elucidate additional pathways.
類似化合物との比較
- Similar Compounds :
- DMAT shares structural features with other hydrazides and triazoles.
- Its unique combination of phenolic, triazole, and sulfanyl moieties distinguishes it.
- Similar compounds include hydrazides and triazoles with diverse substituents.
特性
分子式 |
C25H23N5O4S |
|---|---|
分子量 |
489.5 g/mol |
IUPAC名 |
N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H23N5O4S/c1-16-3-8-19(9-4-16)30-24(17-6-11-21(34-2)12-7-17)28-29-25(30)35-15-23(33)27-26-14-18-5-10-20(31)13-22(18)32/h3-14,31-32H,15H2,1-2H3,(H,27,33)/b26-14+ |
InChIキー |
HMAORCPFQUMNNU-VULFUBBASA-N |
異性体SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(C=C(C=C3)O)O)C4=CC=C(C=C4)OC |
正規SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C=C(C=C3)O)O)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Amino-4-(3-bromophenyl)-3-tert-butyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12009177.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12009178.png)
![(5Z)-3-ethyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009184.png)
![(5Z)-3-cyclohexyl-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009189.png)
![2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-(2-phenylethyl)acetamide](/img/structure/B12009190.png)



![2-[2-(Methylsulfanyl)ethyl]pyridine](/img/structure/B12009205.png)

![2-Butyl-3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12009217.png)

![(4E)-1-[2-(diethylamino)ethyl]-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione](/img/structure/B12009232.png)
